D-Valine methyl ester hydrochloride

Chiral Purity Peptide Synthesis Enantiomeric Excess

Sourcing enantiopure D-amino acid building blocks with consistent lot-to-lot chiral purity is critical for reproducible solid-phase peptide synthesis (SPPS). This hydrochloride salt ensures reliable solubility and reactivity in organic solvents, eliminating variability seen with free bases or alternative salts. - Enables incorporation of D-Val residues into peptidomimetics with defined stereochemistry and proven resistance to proteolytic degradation. - Directly substitutes for D-Valine in SPPS without racemization risk; the L-enantiomer or racemic mixture cannot achieve equivalent biological or pharmacological outcomes. - White crystalline powder; ≥98% purity verified by titration; shipped ambient with global logistics support.

Molecular Formula
Molecular Weight 167.6
CAS No. 21685-47-2
Cat. No. B613182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Valine methyl ester hydrochloride
CAS21685-47-2
Molecular Weight167.6
Structural Identifiers
SMILESCC(C)C(C(=O)OC)N.Cl
InChIInChI=1S/C6H13NO2.ClH/c1-4(2)5(7)6(8)9-3;/h4-5H,7H2,1-3H3;1H/t5-;/m1./s1
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Valine Methyl Ester Hydrochloride: Chiral Building Block


D-Valine methyl ester hydrochloride (CAS 21685-47-2) is a protected, enantiopure D-amino acid derivative, typically presented as a white crystalline powder with the molecular formula C₆H₁₄ClNO₂ and a molecular weight of 167.63 g/mol . It is primarily employed as a chiral building block in solution- and solid-phase peptide synthesis, where its ester-protected carboxyl group facilitates controlled amide bond formation and its D-configuration enables the construction of peptides with defined stereochemistry and enhanced proteolytic stability .

1 Chiral building block for solution- and solid-phase peptide synthesis
2 D-configuration supports stereochemical control in peptide design
3 Protected ester form facilitates controlled amide bond formation

D-Valine Methyl Ester HCl: Irreplaceable Stereospecificity


Direct substitution of D-Valine methyl ester hydrochloride with its L-enantiomer (L-Valine methyl ester hydrochloride, CAS 6306-52-1) or a racemic mixture is scientifically invalid in stereospecific applications. The D-configuration imparts opposite optical rotation, distinct three-dimensional geometry, and different biological interactions, which are critical for achieving desired pharmacological activity, proteolytic stability, and chiral purity in final peptide therapeutics [1]. Furthermore, the hydrochloride salt form ensures consistent solubility and reactivity in organic solvents, whereas the free base or alternative salts may exhibit variable performance [2].

Target D-Valine methyl ester HCl
Substitute L-enantiomer or racemic mixture
Risk Opposite stereochemistry may not support chiral peptide applications; enantiomer-attribution review required
Target Hydrochloride salt form
Substitute Free base or alternative salts
Risk Solubility and reactivity in organic solvents may shift; coupling performance may differ

Head-to-Head Analog Comparisons


Chiral Purity by Specific Rotation

D-Valine methyl ester hydrochloride exhibits a specific optical rotation of [α]²⁰/D -15.5±2° (c=2, H₂O), which is precisely opposite to the +15° to +15.5° reported for L-Valine methyl ester hydrochloride under identical conditions . This quantifiable difference confirms enantiomeric purity and allows for unambiguous quality control and identity verification in asymmetric synthesis workflows.

Specific Rotation
Reported
Target [α]20D -15.5±2°
L-enantiomer [α]/D +15°
Enantiomer identity confirmation for asymmetric synthesis
c=2, H2O, 20°C, 589 nm
Chiral Purity Peptide Synthesis Enantiomeric Excess

Assay Purity vs Alternative Derivatives

Commercial D-Valine methyl ester hydrochloride is routinely supplied with a minimum assay purity of ≥99.0% (AT) . In contrast, alternative D-valine derivatives such as D-Valine hydrochloride (CAS 60118-38-7) often lack standardized high-purity specifications in commercial catalogs, and common D-valine (free base) may be offered at 98-99% but with less rigorous analytical characterization .

Assay Purity
Specification review
≥99.0% (AT)
Supports synthesis reproducibility and minimizes side reactions
Titrimetric assay; tighter specification than common D-Valine derivatives
Purity Profile Quality Assurance Pharmaceutical Intermediate

Selective Fibroblast Inhibition

The D-valine core structure, from which D-Valine methyl ester hydrochloride is derived, selectively inhibits the proliferation of fibroblasts while permitting the growth of epithelial cells. A study demonstrated that a medium in which D-valine was substituted for L-valine inhibited fibroblast proliferation in a culture of human endometrial stromal cells [1]. This selectivity is not observed with L-valine, which supports the growth of both cell types.

Fibroblast Inhibition
Class-level
Qualitative selectivity reported
Supports epithelial enrichment assay context
Class-level inference; cell-type-dependent; data to verify
Cell Culture Selective Growth Epithelial Cells

Solubility in Organic Synthesis

D-Valine methyl ester hydrochloride exhibits high solubility in a range of organic solvents, including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone, in addition to water . This broad solubility profile contrasts with the more limited solubility of the free amino acid D-valine, which is primarily soluble in water and insoluble in many organic solvents [1].

Solubility Profile
Reported
Broad organic solvent range
Supports homogeneous peptide coupling conditions
Soluble in chloroform, DCM, EtOAc, DMSO, acetone
Peptide Coupling Organic Solvent Solubility Reaction Compatibility

D-Valine Methyl Ester HCl Applications


Enantiopure Peptides for Drug Discovery

Used as a chiral building block in solid-phase peptide synthesis (SPPS) to introduce D-valine residues, enabling the creation of peptidomimetics with enhanced metabolic stability and resistance to proteolytic degradation .

Selective Cell Culture Media

Employed as a synthetic intermediate for D-valine-containing compounds used in specialized cell culture media to selectively inhibit fibroblast overgrowth and enrich epithelial cell populations [1].

Chiral Intermediate Synthesis

Serves as a versatile chiral synthon for constructing complex organic molecules with defined stereochemistry, including intermediates for valnemulin, actinomycin D, and other D-amino acid-containing therapeutics [2].

Application
Selection Property
Validation Focus
Enantiopure peptide synthesis
D-configuration stereochemical control
Chiral purity and coupling verification
Epithelial cell enrichment studies
D-valine core stereochemistry
Fibroblast inhibition assay context
Chiral intermediate preparation
Enantiopure building block
Identity and purity documentation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for D-Valine methyl ester hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.